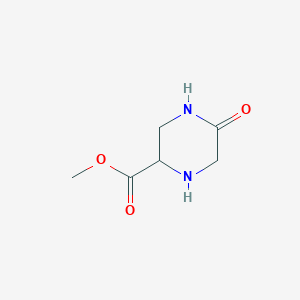
Methyl 5-oxopiperazine-2-carboxylate
Overview
Description
Methyl 5-oxopiperazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It is a derivative of piperazine, a structure known for its wide range of biological activities. This compound is particularly significant in the field of medicinal chemistry due to its potential as a building block for various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 5-oxopiperazine-2-carboxylate involves the Michael addition of a primary amine onto methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with α-bromo acid chlorides under modified Schotten-Baumann conditions. The final step involves ring-closing twofold nucleophilic substitution with aliphatic or aromatic amines .
Industrial Production Methods: Industrial production methods often utilize β-nitroacrylates as key starting materials. The process involves conjugate addition of glycine methyl or ethyl ester hydrochlorides to β-nitroacrylates, followed by successive conversion of the nitro group into the amine functionality, resulting in the target compound through a domino reduction/cyclization process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols are commonly used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-oxopiperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and peptidomimetics.
Biology: This compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
- Ethyl 3-ethyl-5-oxopiperazine-2-carboxylate
- 3-substituted 2-piperazinones
Comparison: Methyl 5-oxopiperazine-2-carboxylate is unique due to its specific structural features and the ease with which it can be synthesized. Compared to similar compounds, it offers a versatile platform for the development of bioactive molecules and has a broader range of applications in medicinal chemistry .
Properties
IUPAC Name |
methyl 5-oxopiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAVLUWNPFSXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


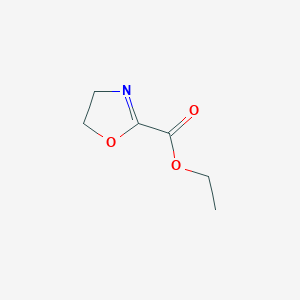
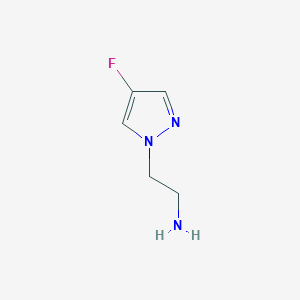
![tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B7966927.png)
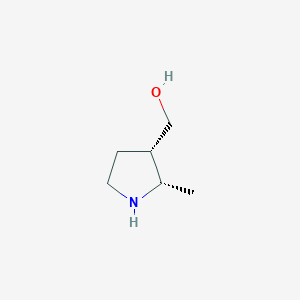
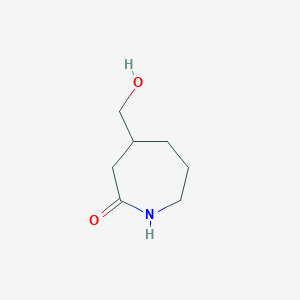
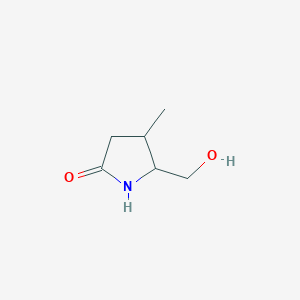
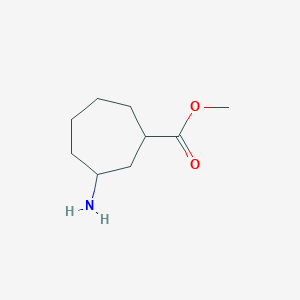
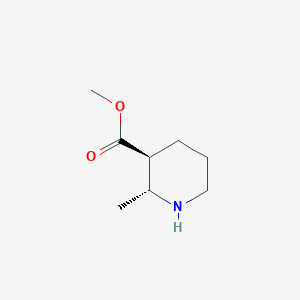
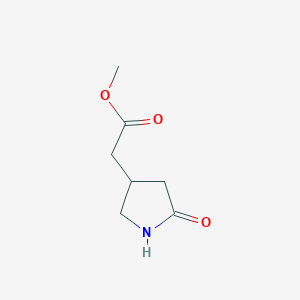
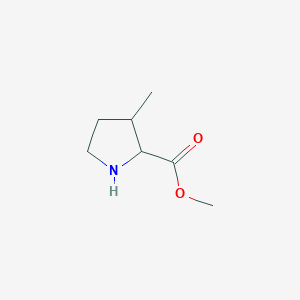
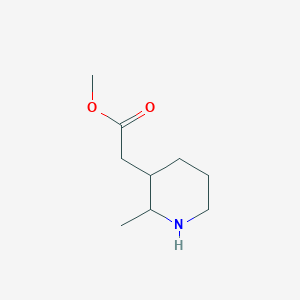
![2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one](/img/structure/B7966982.png)
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7966988.png)

